molecular formula C10H11ClO B1349594 2-Chloro-1-(2,5-dimethylphenyl)ethanone CAS No. 50690-11-4

2-Chloro-1-(2,5-dimethylphenyl)ethanone

Cat. No.: B1349594
CAS No.: 50690-11-4
M. Wt: 182.64 g/mol
InChI Key: JVDITFWYVNXMQP-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO. It is a chlorinated ketone, characterized by the presence of a chloro group and a dimethylphenyl group attached to an ethanone backbone. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,5-dimethylphenyl)ethanone typically involves a Friedel-Crafts acylation reaction. This process includes the reaction of 2,5-dimethylbenzene (p-xylene) with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}8\text{H}{10} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{11}\text{ClO} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratios of reactants.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of 2-hydroxy-1-(2,5-dimethylphenyl)ethanone, 2-amino-1-(2,5-dimethylphenyl)ethanone, or 2-thio-1-(2,5-dimethylphenyl)ethanone.

    Reduction: Formation of 2-chloro-1-(2,5-dimethylphenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(2,5-dimethylphenyl)acetic acid.

Scientific Research Applications

2-Chloro-1-(2,5-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The chloro group and the carbonyl group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-1-(2,4-dimethylphenyl)ethanone
  • 2-Chloro-1-(3,4-dimethylphenyl)ethanone
  • 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Comparison: 2-Chloro-1-(2,5-dimethylphenyl)ethanone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-1-(2,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDITFWYVNXMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368264
Record name 2-chloro-1-(2,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50690-11-4
Record name 2-chloro-1-(2,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

293.2 g [2.2 mol] of aluminum chloride are metered over the course of about 75 minutes into a mixture of 800 g p-xylene and 226 g [2 mol] of chloroacetyl chloride at 12-15° C. The reaction mixture is stirred at 12-15° C. for 2 hours, allowed to reach room temperature, stirred at room temperature for 30 minutes and then poured into 3000 ml of ice-water with 70 g of conc. hydrochloric acid. The cloudy organic phase is separated off, and the aqueous phase is extracted three times with 300 ml of ethyl acetate each time, and the combined organic phases are extracted twice with 200 ml of water each time and once with 100 ml of saturated aqueous NaCl solution. The organic phase is dried, evaporated and distilled as far as a bath temperature of 70° C./1 mbar. 363.6 g of yellowish oil result and, according to GC, contain 97.2% target product (96.8% of theory).
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800 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Chloro-1-(2,5-dimethylphenyl)ethanone in the synthesis of 2,5-dimethylphenylacetic acid?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 2,5-dimethylphenylacetic acid. [, ] The process involves reacting p-xylene with chloroacetyl chloride to initially form this compound. This compound then undergoes further reactions and transformations, ultimately leading to the formation of the desired 2,5-dimethylphenylacetic acid.

Q2: Can you elaborate on the reaction of this compound with the compound of formula (II) as described in the research?

A2: The research papers mention that this compound reacts with a compound of formula (II). [, ] Unfortunately, the specific structure of the compound represented by formula (II) is not provided in the abstracts. To fully understand this reaction step, further details about the structure and nature of compound (II) are necessary. This information would shed light on the reaction mechanism and the resulting products (compounds of formula (III)).

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